molecular formula C16H18N2O2 B1505876 tert-Butyl (6-phenylpyridin-3-yl)carbamate CAS No. 849353-27-1

tert-Butyl (6-phenylpyridin-3-yl)carbamate

Cat. No.: B1505876
CAS No.: 849353-27-1
M. Wt: 270.33 g/mol
InChI Key: KOVYWNZQKNEVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (6-phenylpyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

849353-27-1

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

tert-butyl N-(6-phenylpyridin-3-yl)carbamate

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-13-9-10-14(17-11-13)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19)

InChI Key

KOVYWNZQKNEVHT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3A (8.3 g, 30.3 mmol) in THF (50 mL)-MeOH (50 mL) at RT was added phenylboronic acid (7.44 g, 61 mmol), PXPd (489 mg, 0.91 mmol), followed by K2CO3 (16.75 g, 121 mmol). The reaction mixture was stirred at 70° C. in a preheated oil bath for lh. After this time, the reaction mixture was cooled to RT. The reaction mixture was poured into water (100 mL), and the resultant mixture was extracted with EtOAc (3×100 mL). The combined organics were washed with saturated NaCl, dried (Na2SO4), filtered and concentrated. The resulting residue was triturated with 30% EtOAc in hexane. The solid was collected by filtration to give the title compound as an off-white solid (5.6 g, 68%). LC/MS (method A): retention time=2.83 min, (M+H)+=271.
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
16.75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
68%

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